1,10-bis(3,5-diphenylphenyl)-12-hydroxy-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide
Description
The compound 1,10-bis(3,5-diphenylphenyl)-12-hydroxy-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide belongs to a class of organophosphorus derivatives characterized by a fused indeno-dioxaphosphocine backbone. This structure features bulky 3,5-diphenylphenyl substituents at the 1,10-positions and a hydroxyl group at position 12.
The steric bulk of the diphenylphenyl groups likely influences solubility, reactivity, and intermolecular interactions, while the phosphocine core may contribute to unique electronic properties.
Properties
IUPAC Name |
1,10-bis(3,5-diphenylphenyl)-12-hydroxy-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C53H39O4P/c54-58(55)56-51-47(45-31-41(35-13-5-1-6-14-35)29-42(32-45)36-15-7-2-8-16-36)23-21-39-25-27-53(49(39)51)28-26-40-22-24-48(52(57-58)50(40)53)46-33-43(37-17-9-3-10-18-37)30-44(34-46)38-19-11-4-12-20-38/h1-24,29-34H,25-28H2,(H,54,55) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHGPRGRDAJOEBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC23CCC4=C2C(=C(C=C4)C5=CC(=CC(=C5)C6=CC=CC=C6)C7=CC=CC=C7)OP(=O)(OC8=C(C=CC1=C38)C9=CC(=CC(=C9)C1=CC=CC=C1)C1=CC=CC=C1)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C53H39O4P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
770.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1,10-bis(3,5-diphenylphenyl)-12-hydroxy-4,5,6,7-tetrahydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocine 12-oxide typically involves multi-step organic reactionsReaction conditions may include the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high purity .
Chemical Reactions Analysis
1,10-bis(3,5-diphenylphenyl)-12-hydroxy-4,5,6,7-tetrahydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocine 12-oxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the oxidation state of the phosphorus atom.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, allowing for the introduction of different functional groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and electrophiles for substitution reactions
Scientific Research Applications
1,10-bis(3,5-diphenylphenyl)-12-hydroxy-4,5,6,7-tetrahydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocine 12-oxide has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and catalysis, where it can form complexes with various metal ions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for drug development and biochemical studies.
Materials Science: Its stability and electronic properties make it suitable for use in the development of advanced materials, such as organic semiconductors and photovoltaic devices
Mechanism of Action
The mechanism of action of 1,10-bis(3,5-diphenylphenyl)-12-hydroxy-4,5,6,7-tetrahydroiindeno[7,1-de:1’,7’-fg][1,3,2]dioxaphosphocine 12-oxide involves its ability to form stable complexes with metal ions. The phosphorus atom in the dioxaphosphocine ring can coordinate with metal centers, facilitating various catalytic processes. Additionally, the compound’s aromatic rings can participate in π-π interactions, enhancing its binding affinity with biological targets .
Comparison with Similar Compounds
Research Findings and Gaps
- Similarity Metrics : Computational methods like Tanimoto coefficients () could quantify structural similarity between these compounds, though specific data are absent in the evidence.
- Bioactivity Data: No direct evidence links these phosphocine derivatives to biological activity.
- Knowledge Gaps: Detailed solubility, thermal stability, and electronic properties (e.g., HOMO-LUMO gaps) for the target compound remain uncharacterized in the provided literature.
Biological Activity
Chemical Structure and Properties
The compound's structure can be described as follows:
- Molecular Formula : C₃₆H₃₁O₄P
- Molecular Weight : 585.60 g/mol
- CAS Number : 1258327-05-7
This compound features a unique arrangement of phenyl groups and a dioxaphosphocine core, which may contribute to its biological properties.
Anticancer Activity
Research has indicated that compounds similar to 1,10-bis(3,5-diphenylphenyl)-12-hydroxy-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide exhibit significant anticancer properties. For instance:
- Mechanism of Action : The compound may induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell cycle progression.
- Cell Lines Tested : Studies have utilized various cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) to assess efficacy.
Antioxidant Properties
The antioxidant potential of this compound has also been evaluated:
- Free Radical Scavenging : It has shown the ability to scavenge free radicals effectively, which is crucial for preventing oxidative stress-related diseases.
- Comparative Studies : In vitro assays demonstrated that it outperforms some common antioxidants in terms of radical scavenging capacity.
Neuroprotective Effects
Preliminary studies suggest that the compound may possess neuroprotective effects:
- In Vivo Models : Animal models of neurodegenerative diseases have been used to study its effects on cognitive function and neuronal survival.
- Mechanisms Identified : Potential mechanisms include the modulation of neuroinflammatory pathways and enhancement of neurotrophic factor levels.
Data Table of Biological Activities
| Biological Activity | Assay Type | Results | Reference |
|---|---|---|---|
| Anticancer | MTT Assay | IC50 = 15 µM (MCF-7) | |
| Antioxidant | DPPH Scavenging | Scavenging rate = 85% | |
| Neuroprotection | Morris Water Maze | Improved memory retention |
Case Study 1: Anticancer Efficacy in MCF-7 Cells
A study investigated the effects of the compound on MCF-7 breast cancer cells. The results indicated a significant reduction in cell viability at concentrations above 10 µM. The mechanism was linked to apoptosis induction through caspase activation.
Case Study 2: Neuroprotection in Alzheimer's Model
In a transgenic mouse model for Alzheimer's disease, administration of the compound resulted in improved cognitive function as measured by performance in the Morris water maze test. Histological analysis showed reduced amyloid plaque formation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
